molecular formula C13H19NO2 B7515329 N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide

N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide

Cat. No. B7515329
M. Wt: 221.29 g/mol
InChI Key: LVGVOXVDEPGSPB-UHFFFAOYSA-N
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Description

N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide, also known as FEC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. FEC is a cyclic amide that has a furan ring attached to an ethyl chain, which is in turn attached to a cyclohexane ring. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory properties and has been used to study the role of inflammation in various diseases. N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide has also been studied for its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide has been used as a tool in the study of the structure and function of various proteins.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to modulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide has been shown to have anti-inflammatory, neuroprotective, and antioxidant effects. It has been found to reduce the production of pro-inflammatory cytokines and to protect against oxidative stress. Additionally, N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide has been shown to improve cognitive function and to protect against neuronal damage in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide in lab experiments is its ability to selectively inhibit COX-2 without affecting the activity of COX-1, which plays a role in the maintenance of gastric mucosal integrity. Additionally, N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide has been shown to have a low toxicity profile in animal studies. However, one limitation of using N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research involving N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide and its potential applications in the treatment of neurological disorders. Finally, there is a need for more studies to investigate the safety and efficacy of N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide in humans.

Synthesis Methods

The synthesis of N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide can be achieved using various methods. One such method involves the reaction of 2-furanethanol with cyclohexanecarboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ethylamine to obtain N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide. Another method involves the reaction of furfurylamine with cyclohexanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to obtain N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide. Both of these methods have been successfully used to synthesize N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide.

properties

IUPAC Name

N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10(12-8-5-9-16-12)14-13(15)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGVOXVDEPGSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CO1)NC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide

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